3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxatricyclo[3.3.1.01,5]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-7-2-1-3-8(7,4-7)6(10)11-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVPBMKQLHYKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CC2(C1)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Investigations and Reactivity Studies of 3 Oxatricyclo 3.3.1.0,1,5 Nonane 2,4 Dione
Reaction Pathways Involving the Dione (B5365651) Functionality
The dione functionality, being a cyclic anhydride (B1165640), is the primary site for a variety of chemical reactions, particularly those involving nucleophilic attack. The electrophilicity of the carbonyl carbons is significantly enhanced by the electron-withdrawing effect of the anhydride oxygen and the inherent ring strain.
The carbonyl groups of the anhydride are susceptible to attack by a wide range of nucleophiles. This typically results in the opening of the anhydride ring to form a variety of derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Common nucleophilic reactions include:
Hydrolysis: Reaction with water leads to the corresponding dicarboxylic acid. This process can be catalyzed by either acid or base.
Alcoholysis: Alcohols react to form monoesters of the dicarboxylic acid.
Aminolysis: Ammonia and primary or secondary amines react to yield the corresponding amides and carboxylic acids.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the anhydride to the corresponding diol. masterorganicchemistry.comharvard.eduyoutube.comyoutube.comni.ac.rs
The general mechanism involves the initial attack of the nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-O bond of the anhydride ring.
Table 1: Representative Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Water | H₂O | Dicarboxylic acid |
| Alcohol | CH₃OH | Monoester |
| Amine | NH₃ | Amide-acid |
This table presents expected products based on the general reactivity of cyclic anhydrides.
Direct electrophilic attack on the dione functionality is less common due to the electron-deficient nature of the carbonyl carbons. However, reactions can occur at the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. For instance, protonation of a carbonyl oxygen by a strong acid can activate the anhydride towards nucleophilic attack.
Ring Strain-Induced Reactivity and Rearrangement Processes
The tricyclic framework of 3-oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione possesses significant ring strain. This strain can be a driving force for various rearrangement reactions, particularly under thermal or acidic conditions. The relief of strain can lead to the formation of more stable bicyclic or monocyclic systems. While specific studies on this molecule are limited, related bicyclo[3.3.1]nonane systems are known to undergo rearrangements. beilstein-journals.org
Potential rearrangement pathways could involve:
Skeletal Rearrangements: Bond migrations within the tricyclic system to form thermodynamically more stable carbocyclic or heterocyclic frameworks.
Decarboxylation: Under thermal stress, the molecule might undergo decarboxylation, although this is less common for simple anhydrides.
Cycloaddition Reactions of the Tricyclic System
The strained nature of the tricyclic system could potentially allow it to participate in cycloaddition reactions, although the dione functionality itself is not a typical diene or dienophile for common cycloadditions like the Diels-Alder reaction. It is conceivable that under specific conditions, particularly photochemical activation, the molecule could undergo cycloaddition, but such reactivity is not well-documented for this specific compound. More broadly, the synthesis of related bicyclo[3.3.1]nonane systems sometimes involves cycloaddition strategies. rsc.org
Functional Group Interconversions and Derivatization Strategies
The primary route for derivatization of this compound involves the nucleophilic opening of the anhydride ring, as detailed in section 3.1.1. This provides a versatile entry point to a wide array of functionalized bicyclic compounds.
Table 2: Derivatization Strategies via Nucleophilic Ring Opening
| Reagent | Product Functional Groups | Potential Applications |
|---|---|---|
| H₂O/H⁺ or OH⁻ | Di-carboxylic acid | Ligand synthesis, polymer precursor |
| ROH/H⁺ | Ester-carboxylic acid | Pharmaceutical intermediates, plasticizers |
| RNH₂ | Amide-carboxylic acid | Polyamide synthesis, bioactive molecules |
This table outlines potential derivatization pathways based on established cyclic anhydride chemistry.
Further functional group interconversions can be performed on the resulting derivatives. For example, the carboxylic acid groups can be converted to esters, amides, or acid chlorides, and the diol can be further oxidized or etherified, opening up a wide range of synthetic possibilities.
Iv. Advanced Structural Characterization and Spectroscopic Methodologies for 3 Oxatricyclo 3.3.1.0,1,5 Nonane 2,4 Dione
High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are crucial for assembling the complete connectivity and spatial arrangement of the tricyclic framework of 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione.
2D NMR Techniques: Correlation Spectroscopy (COSY) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and mapping out the spin systems within the molecule's rings. For the target molecule, COSY would reveal the connectivity of the protons on the bicyclic skeleton. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for piecing together the entire carbon skeleton by revealing longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the placement of the carbonyl groups and the ether linkage within the tricyclic system.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for determining the relative stereochemistry and conformation of the molecule. NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid structure like this compound, NOESY correlations would provide critical information about the spatial relationships between protons on different rings and between axial and equatorial protons, thereby confirming the molecule's three-dimensional shape. In studies of related 2,4-diaryl-3-azabicyclo[3.3.1]nonane derivatives, NOESY has been successfully used to confirm twin-chair conformations and the equatorial orientation of substituents. doi.org
X-ray Crystallography for Precise Solid-State Structural Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise electron density map can be generated, revealing the exact positions of each atom.
This technique provides definitive information on:
Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the geometry of the lactone and ketone functionalities.
Conformation: Unambiguous determination of the ring conformations (e.g., chair, boat) in the solid state. Studies on analogous compounds, such as 3-aza-bicyclo[3.3.1]nonane-2,4-dione, have used X-ray diffraction to investigate their crystal structures and intermolecular interactions under various conditions. acs.orgrsc.org
Stereochemistry: Absolute confirmation of the relative stereochemistry of all chiral centers.
Intermolecular Interactions: Insight into how molecules are arranged in the crystal lattice, including hydrogen bonding and other non-covalent interactions.
For the analogous compound rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione, X-ray diffraction analysis provided detailed crystal data, confirming its bicyclic structure composed of two fused cyclohexane (B81311) rings in both boat and chair conformations.
Interactive Table: Crystal Data for an Analogous Compound Below are the crystallographic data for rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 20.4254 (11) |
| b (Å) | 8.8913 (6) |
| c (Å) | 6.2570 (4) |
| Volume (ų) | 1136.32 (12) |
| Z | 4 |
| Temperature (K) | 293 |
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Since this compound is a chiral molecule, determining its absolute configuration is essential. Chiroptical techniques, particularly electronic Circular Dichroism (CD) spectroscopy, are powerful for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The process typically involves:
Experimental Measurement: The CD spectrum of an enantiomerically pure sample is recorded, showing positive or negative absorption bands (Cotton effects) at specific wavelengths, which correspond to electronic transitions (e.g., the n → π* transitions of the carbonyl groups).
Computational Modeling: The CD spectrum is calculated for a specific enantiomer (e.g., the R,R configuration) using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).
Comparison: The experimentally measured spectrum is compared with the computationally predicted spectrum. A match between the signs and shapes of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.
This concerted use of experimental CD and theoretical calculations has been successfully applied to determine the absolute configurations of various chiral bicyclo[3.3.1]nonane diones. acs.orgnih.govacs.orgnih.gov For these molecules, the n → π* electronic transitions of the carbonyl groups give rise to characteristic CD spectra that are highly sensitive to the stereochemical environment, making this a reliable method for absolute configuration assignment. researchgate.net
Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and provides valuable structural information through the analysis of fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the confirmation of the molecular formula (C₈H₈O₃).
Structural Confirmation: In techniques like electron ionization (EI), the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" that can be compared to libraries or analyzed to deduce structural motifs. The fragmentation of the tricyclic core would be expected to yield specific, characteristic ions.
Purity Assessment: MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an excellent method for assessing the purity of a sample by detecting and identifying any potential impurities.
Interactive Table: GC-MS Data for an Analogous Compound The following table shows the characteristic mass spectrometry peaks for the related compound Bicyclo[3.3.1]nonane-2,6-dione.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Top Peak (m/z) | 55 |
| 2nd Highest Peak (m/z) | 152 |
| 3rd Highest Peak (m/z) | 82 |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecules, but they operate on different principles (IR measures absorption of infrared light, while Raman measures inelastic scattering), and thus have different selection rules.
For this compound, these techniques would be used to confirm the presence of key functional groups:
Carbonyl (C=O) Stretching: The most prominent peaks in the IR and Raman spectra would be the C=O stretching vibrations. The lactone carbonyl would be expected to appear at a higher frequency (typically 1760-1800 cm⁻¹) compared to the ketone carbonyl (typically 1700-1725 cm⁻¹) due to ring strain. The exact positions can provide clues about the ring system's geometry.
C-O Stretching: The C-O single bond stretches of the ether and lactone functionalities would be visible in the fingerprint region (typically 1000-1300 cm⁻¹).
C-H Stretching: Vibrations corresponding to the C-H bonds of the aliphatic ring system would appear in the 2850-3000 cm⁻¹ region.
Studies on the conformational stability of Bicyclo[3.3.1]nonane-2,6-dione and Bicyclo[3.3.1]nonane-2,9-dione have utilized both IR and Raman spectroscopy, in solid, liquid, and gas phases, to assign vibrational bands and understand their conformational properties. researchgate.netkisti.re.kr
Interactive Table: Key IR Vibrational Frequencies for an Analogous Compound The table below lists the primary infrared absorption bands for the related compound Bicyclo[3.3.1]nonane-2,6-dione.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C-H | Stretching | 2850-3000 |
| C=O (Ketone) | Stretching | ~1710 |
| C-C | Stretching | Fingerprint Region (below 1500) |
V. Theoretical and Computational Chemistry Studies of 3 Oxatricyclo 3.3.1.0,1,5 Nonane 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Stability
There are no available research articles or datasets detailing quantum chemical calculations of the electronic structure and stability of 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and thermodynamic stability. However, these calculations have not been reported for this compound.
Conformational Analysis and Energetic Landscapes
No specific conformational analysis or investigation into the energetic landscapes of this compound has been published. While the conformational properties of the parent bicyclo[3.3.1]nonane skeleton are well-documented, showing preferences for chair-chair, boat-chair, and boat-boat conformations depending on substitution, this has not been computationally explored for the rigid, strained tricyclic system of this compound. physics.gov.az
Reaction Mechanism Modeling and Transition State Investigations
A search for reaction mechanism modeling and transition state investigations involving this compound yielded no specific results. Computational studies that model reaction pathways, identify transition states, and calculate activation energies are crucial for understanding the reactivity of a compound. At present, such theoretical explorations into the chemical transformations of this compound are not available in the scientific literature.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
There are no published studies that computationally predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and compare them with experimental data. Such predictive studies are valuable for structural elucidation and for validating computational methods. For this particular molecule, this area of research remains unexplored.
Molecular Dynamics Simulations of Dynamic Behavior
No molecular dynamics (MD) simulations have been reported for this compound. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its vibrational motions and interactions with other molecules in various environments. This type of computational study has yet to be undertaken for this compound.
Vi. Derivatization and Analog Development of 3 Oxatricyclo 3.3.1.0,1,5 Nonane 2,4 Dione
Chemical Modifications at the Dione (B5365651) Moieties
The anhydride (B1165640) group in 3-oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione is the most reactive site for chemical modifications. Nucleophilic attack on the carbonyl groups can lead to ring-opening of the anhydride, providing a handle for further functionalization.
Common transformations of the dione moiety include:
Aminolysis: Reaction with primary or secondary amines can open the anhydride ring to form an amide and a carboxylic acid. This reaction is often the first step in creating a diverse library of derivatives. The resulting amic acid can then be cyclized, often under dehydrating conditions, to form the corresponding imide (a dicarboximide).
Hydrolysis: Treatment with water, typically under acidic or basic conditions, will hydrolyze the anhydride to the corresponding dicarboxylic acid. This diacid can then be used in a variety of subsequent reactions, such as esterification or amide bond formation.
Alcoholysis: Alcohols can react with the anhydride to yield a mono-ester and a carboxylic acid. This provides a method for introducing various ester functionalities into the molecule.
Reduction: The carbonyl groups can be reduced using hydride reagents. The extent of reduction can be controlled by the choice of reducing agent and reaction conditions, potentially leading to lactols or diols.
These reactions allow for the introduction of a wide array of functional groups, which can be used to modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity.
Table 1: Examples of Dione Moiety Modifications in Analogs
| Starting Material | Reagent | Product Type | Potential Functional Groups Introduced |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imide | Alkyl, Aryl, Heterocyclic groups |
| This compound | Water (H₂O) | Dicarboxylic Acid | -COOH |
| This compound | Alcohol (R-OH) | Mono-ester Acid | -COOR, -COOH |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diol | -OH |
Selective Substitution and Functionalization of the Tricyclic Core
Functionalization of the tricyclic carbon skeleton of this compound is more challenging due to the lower reactivity of the C-H bonds compared to the anhydride moiety. However, selective substitution can be achieved through various synthetic strategies, often involving multi-step sequences.
Potential approaches for core functionalization include:
Radical Halogenation: Free-radical halogenation could potentially introduce a halogen atom onto the tricyclic core, which can then serve as a handle for further nucleophilic substitution or cross-coupling reactions. The regioselectivity of this reaction would be influenced by the stability of the resulting radical intermediates.
Functionalization of Precursors: A more controlled approach involves the synthesis of the tricyclic system from already functionalized precursors. For example, starting with a substituted cyclohexene (B86901) derivative would allow for the introduction of substituents at specific positions on the final tricyclic core.
Ring-Opening and Re-closing Strategies: Selective opening of one of the rings of the tricyclic system, followed by functionalization and subsequent ring-closing, could provide access to a range of substituted analogs that are not accessible through direct functionalization.
The development of methods for the selective functionalization of the tricyclic core is an active area of research, as it would significantly expand the chemical space accessible from this scaffold.
Synthesis of Hybrid Molecules Incorporating the 3-Oxatricyclo[3.3.1.0,1,5]nonane Skeleton
The concept of molecular hybridization involves covalently linking two or more pharmacophores or functional moieties to create a single molecule with a potentially enhanced or novel biological or material property. The 3-oxatricyclo[3.3.1.0,1,5]nonane skeleton can serve as a rigid scaffold to which other molecular entities can be attached.
The synthesis of such hybrid molecules typically involves:
Functionalization of the Scaffold: As described in the previous sections, the this compound is first functionalized to introduce a suitable linking group. This is most commonly achieved through aminolysis or alcoholysis of the anhydride to introduce an amide or ester linkage with a reactive terminal group (e.g., an amine, alkyne, or azide).
Coupling with a Second Moiety: The functionalized scaffold is then coupled with another molecule of interest. This second molecule could be a known bioactive compound, a fluorescent tag, a polymer, or any other functional unit. The coupling reaction will depend on the nature of the reactive groups on both components, with common reactions including amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or etherification.
This approach allows for the creation of complex molecules with well-defined three-dimensional structures, where the tricyclic scaffold acts as a conformational constraint for the attached moieties.
Table 2: Potential Strategies for Hybrid Molecule Synthesis
| Scaffold Functionalization | Linker Type | Second Moiety | Coupling Reaction |
|---|---|---|---|
| Aminolysis with a diamine | Amide | Bioactive amine | Amide bond formation |
| Alcoholysis with a propargyl alcohol | Ester | Azide-containing molecule | Click Chemistry |
| Ring-opening to diacid, then amidation with an amino-linker | Amide | Carboxylic acid-containing molecule | Amide bond formation |
Combinatorial Synthesis and Library Generation from the Scaffold
The this compound is an attractive scaffold for combinatorial chemistry due to its rigid structure and the presence of a highly reactive anhydride group. Combinatorial synthesis allows for the rapid generation of a large number of structurally related compounds, or a library, which can then be screened for desired properties.
A typical combinatorial approach using this scaffold would involve:
Solid-Phase Synthesis: The scaffold could be immobilized on a solid support, for example, through an ester or amide linkage. This would facilitate the subsequent reaction steps and purification.
Parallel Synthesis: In a multi-well plate format, the immobilized scaffold can be reacted with a diverse set of building blocks. For instance, a library of primary amines could be used to generate a library of corresponding imides.
Cleavage and Screening: After the desired modifications, the final compounds are cleaved from the solid support and collected. The resulting library of compounds can then be screened in high-throughput assays.
The use of the this compound scaffold in combinatorial synthesis can lead to the discovery of novel compounds with interesting biological activities or material properties. The rigid nature of the scaffold ensures that the diversity elements are presented in a well-defined spatial arrangement, which can be advantageous for molecular recognition processes. The bicyclo[3.3.1]nonane framework, a related structure, has been recognized for its utility in creating diverse chemical libraries. researchgate.net
Vii. Applications As a Building Block and Motif in Advanced Chemical Synthesis
Role in the Total Synthesis of Complex Natural Products and Designed Molecules
There are no specific documented instances of 3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione being utilized as a key building block in the total synthesis of complex natural products or other designed molecules. The broader, related structural class of 3-oxabicyclo[3.3.1]nonanes is acknowledged as a core motif in a variety of naturally occurring and medicinally relevant compounds, highlighting the general importance of this type of framework in synthetic chemistry. nih.gov The application of this specific tricyclic dione (B5365651), however, remains to be demonstrated in the context of total synthesis.
Integration into Novel Scaffold Design for Chemical Research
In the field of medicinal chemistry, rigid scaffolds are often employed to orient functional groups in precise three-dimensional space, which can enhance interaction with biological targets. While commercial suppliers describe this compound as a "versatile small molecule scaffold," specific research publications that detail its incorporation into novel molecular scaffolds for chemical or pharmaceutical research are not found in the available literature. biosynth.com The synthetic utility of related caged structures is demonstrated by compounds like 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, which has been used as a foundational scaffold to develop derivatives with potential as neuroprotective agents. semanticscholar.orgresearchgate.net
Use as a Precursor for Specialized Reagents and Materials
The chemical structure of this compound features a cyclic anhydride (B1165640) functional group. This moiety is inherently reactive and can, in principle, undergo various transformations. For example, reactions with amines (aminolysis) could open the anhydride ring to form imide or amide derivatives, thereby allowing for the introduction of new functionalities. This synthetic potential is a known characteristic of related cyclic anhydrides used in scaffold elaboration. semanticscholar.orgresearchgate.net Despite this inherent reactivity, there are no specific studies detailing the use of this compound as a precursor to specialized reagents or as an intermediate in the synthesis of advanced materials.
Viii. Future Research Directions and Emerging Perspectives for 3 Oxatricyclo 3.3.1.0,1,5 Nonane 2,4 Dione
Exploration of Unconventional Synthetic Pathways
The synthesis of 3-Oxatricyclo[3.3.1.01,5]nonane-2,4-dione represents a formidable challenge due to its inherent ring strain. Conventional synthetic methods may prove inadequate, necessitating the exploration of innovative and unconventional strategies. Future efforts will likely focus on methodologies that can construct highly strained systems under controlled conditions. The high potential energy stored within strained bonds offers a powerful tool for building new covalent bonds under mild conditions. escholarship.org
Key research avenues may include:
Strain-Release Driven Cyclizations: Harnessing the energy of a strained precursor molecule to drive the final, challenging ring-forming reaction. For instance, a photochemical [2+2] cycloaddition on a bicyclic precursor could generate the requisite tricyclic carbon skeleton.
Flow Chemistry and Photochemistry: The use of microfluidic reactors could enable precise control over reaction parameters such as temperature, pressure, and residence time. This control is critical for managing reactive intermediates and suppressing side reactions, which are common in the synthesis of strained molecules. nih.gov
Mechanochemical Synthesis: Applying mechanical force to solid-state reactants could provide a solvent-free pathway to the target molecule, potentially accessing reaction pathways that are inaccessible in solution.
Electrosynthesis: Employing electrochemical methods to mediate key bond-forming events, offering a green and highly tunable approach to complex target synthesis.
Table 1: Prospective Unconventional Synthetic Methodologies
| Methodology | Rationale for Application | Potential Precursor | Key Transformation |
|---|---|---|---|
| Photochemical Cascade | Can form multiple C-C bonds in a single, energy-efficient step, ideal for building complex polycyclic systems. | A suitably functionalized bicyclo[3.3.1]nonene derivative. | Intramolecular [2+2] cycloaddition. |
| Flow-Based Macrocyclization/Transannular Reaction | Enables safe handling of unstable intermediates and precise control over reaction conditions to favor the desired strained product. nih.gov | A functionalized cyclooctane derivative. | High-dilution macrocyclization followed by an electrochemically-induced transannular cyclization. |
| Strain-Inducing Ring Contraction | Utilizes established bicyclic systems and introduces strain in a late-stage transformation. | Bicyclo[3.3.2]decane-dione derivative. | Favorskii or Wolff rearrangement to contract one of the rings. |
Deeper Insights into Complex Reaction Dynamics
The significant strain within 3-Oxatricyclo[3.3.1.01,5]nonane-2,4-dione is predicted to govern its reactivity, leading to novel chemical transformations. Understanding the dynamics of these reactions—the fleeting intermediates, transition states, and intricate pathways—is crucial for harnessing the molecule's synthetic potential.
Future studies will likely employ a combination of advanced spectroscopic and computational techniques:
Time-Resolved Spectroscopy: Techniques such as time-resolved serial femtosecond crystallography (TR-SFX) could be adapted to visualize the structural evolution of the molecule during a reaction. This would provide unprecedented, real-time snapshots of bond-breaking and bond-forming events.
Trapping of Reactive Intermediates: The molecule's strain may lead to the formation of transient species like ketenes or strained bridgehead alkenes upon thermal or photochemical activation. Designing experiments to trap these intermediates will be essential to map out its reaction landscape. digitellinc.com
Mechanistic Studies via Isotopic Labeling: Synthesizing isotopically labeled versions of the compound will enable detailed kinetic and mechanistic studies, helping to elucidate complex rearrangement pathways driven by strain release. rsc.org
Neural Network-Based Molecular Dynamics: This emerging technique can simulate complex reaction networks without predefined reaction coordinates, potentially uncovering unexpected reaction pathways and products that would be difficult to predict with conventional methods. acs.org
Advancements in Multiscale Computational Modeling
Given the potential instability and synthetic challenge of 3-Oxatricyclo[3.3.1.01,5]nonane-2,4-dione, computational chemistry will be an indispensable tool for predicting its properties and reactivity. longdom.org Future research will leverage increasingly powerful computational methods to build a comprehensive in silico profile of the molecule before committing to extensive laboratory work.
Key areas for computational investigation include:
Strain Energy Calculation: Accurately quantifying the ring strain using advanced methods like Density Functional Theory (DFT) and ab initio calculations will provide a fundamental understanding of the molecule's thermodynamic stability. comporgchem.com Machine learning approaches may also be developed to predict strain energies with high accuracy. acs.org
Prediction of Spectroscopic Properties: Calculating NMR, IR, and Raman spectra will be vital for the characterization of this novel compound if it is successfully synthesized. jstar-research.com
Reaction Pathway Mapping: Modeling potential reaction pathways, such as ring-opening with nucleophiles or thermal rearrangements, will help predict its chemical behavior and guide synthetic applications. chinesechemsoc.org
Multiscale Modeling (QM/MM): To understand how the molecule might interact with a larger system, such as a solvent environment or a biological macromolecule, Quantum Mechanics/Molecular Mechanics (QM/MM) methods will be employed. nih.govfrontiersin.org This approach treats the reactive core with high-level quantum accuracy while the surrounding environment is modeled with more efficient classical mechanics. nih.govfrontiersin.org
Table 2: Application of Computational Tools for Molecular Characterization
| Computational Method | Predicted Property / Insight | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized 3D geometry, electronic structure, vibrational frequencies (IR/Raman spectra). jstar-research.com | Provides fundamental structural information and aids in experimental characterization. |
| Ab Initio Methods (e.g., CCSD) | Highly accurate bond dissociation energies, strain energy, reaction barriers. longdom.org | Offers a precise understanding of molecular stability and reactivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction energies and reaction dynamics in a complex environment (e.g., solvent, enzyme active site). nih.gov | Crucial for exploring potential applications in materials science and medicinal chemistry. |
| Machine Learning (ML) Models | Rapid prediction of strain energy and other properties for derivative structures. acs.org | Accelerates the design and evaluation of new compounds based on the core scaffold. |
Innovative Strategies for Scaffold Diversification
The successful synthesis of the 3-Oxatricyclo[3.3.1.01,5]nonane-2,4-dione core would open the door to a new area of chemical space. The anhydride (B1165640) functionality serves as a versatile chemical handle for diversification. Strategies like diversity-oriented synthesis (DOS) and late-stage functionalization will be key to exploring the potential of this novel scaffold. ekb.egnih.govnih.gov
Future diversification strategies could include:
Nucleophilic Ring-Opening: The strained anhydride ring is expected to be highly susceptible to attack by a wide range of nucleophiles (alcohols, amines, thiols), leading to the formation of densely functionalized, stereochemically complex bicyclic structures.
Reductive/Oxidative Transformations: Selective reduction of the carbonyl groups or oxidative cleavage of the carbon skeleton could yield a variety of new polycyclic frameworks.
Decarboxylative Cross-Coupling: Following ring-opening, the resulting carboxylic acid moieties could be used in modern cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Table 3: Potential Scaffold Diversification via Anhydride Ring-Opening
| Nucleophile | Resulting Functional Groups | Potential Compound Class |
|---|---|---|
| Methanol | Ester and Carboxylic Acid | Functionalized Bicyclic Keto Acids |
| Ammonia | Amide and Carboxylic Acid | Bicyclic Amino Acids |
| Hydrazine | Hydrazide and Carboxylic Acid | Precursors to Fused Heterocycles |
| Sodium Azide | Acyl Azide and Carboxylate | Intermediates for Curtius Rearrangement |
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structural and electronic properties of 3-Oxatricyclo[3.3.1.01,5]nonane-2,4-dione could make it a valuable tool in various scientific disciplines beyond traditional organic synthesis.
Emerging interdisciplinary perspectives include:
Materials Science: As a strained, difunctional monomer, this compound could be a candidate for ring-opening polymerization to produce novel polymers with unique thermal and mechanical properties. The rigid tricyclic structure could impart significant durability and a high glass transition temperature to the resulting materials.
Medicinal Chemistry: The rigid scaffold could serve as a novel template for drug design, holding appended pharmacophores in precise three-dimensional orientations. Its strain-release reactivity could also be explored for developing covalent inhibitors or targeted drug-delivery systems.
Chemical Biology: The high reactivity of the strained anhydride could be harnessed to design chemical probes for labeling and studying proteins or other biomolecules.
Coordination Chemistry: Upon ring-opening, the resulting dicarboxylate could act as a rigid, chelating ligand for various metal ions, potentially leading to new catalysts or metal-organic frameworks (MOFs) with unique topologies.
Table 4: Interdisciplinary Research Avenues
| Field | Research Opportunity | Potential Impact |
|---|---|---|
| Polymer Chemistry | Use as a monomer in ring-opening polymerization. | Creation of high-performance polymers with enhanced thermal stability and rigidity. |
| Medicinal Chemistry | Development of the tricyclic core as a rigid scaffold for pharmacophore presentation. | Design of highly specific and potent therapeutic agents. |
| Supramolecular Chemistry | Incorporation into larger host-guest systems or self-assembling materials. | Construction of novel molecular containers and functional materials. |
| Catalysis | Use as a precursor to rigid, chiral ligands for asymmetric catalysis. | Development of new, highly selective catalysts for important chemical transformations. |
Q & A
Q. What are the established synthetic routes for 3-Oxatricyclo[3.3.1.0¹,⁵]nonane-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves cyclization of bicyclic precursors with oxidizing agents to form the dione moiety. For example, tricyclic frameworks can be synthesized via ring-opening of epoxides followed by oxidation (e.g., using Jones reagent) to generate ketone groups . Reaction temperature and solvent polarity significantly impact stereochemical outcomes. Pyridine or dichloromethane at 120°C has been used for mesylation steps to stabilize intermediates . Yield optimization requires careful control of stoichiometry (e.g., 1:10 molar ratio of diol to mesyl chloride) and purification via recrystallization (e.g., THF/hexane) .
Q. How can the physical and chemical stability of 3-Oxatricyclo[3.3.1.0¹,⁵]nonane-2,4-dione be assessed under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., 183°C decomposition observed in similar tricyclic diones) .
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV/Vis light and track structural changes using FTIR (e.g., carbonyl peak shifts at ~1650–1700 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (e.g., δH 2.26–3.10 ppm for bridgehead protons; δC 91–47 ppm for carbonyl and quaternary carbons) . NOESY can resolve axial/equatorial substituents in the tricyclic core .
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC-deposited data for related oxatricyclic structures) .
- Optical rotation : Compare experimental [α]D values with computational predictions (e.g., DFT) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported stereochemical assignments for 3-Oxatricyclo[3.3.1.0¹,⁵]nonane-2,4-dione derivatives?
Methodological Answer:
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data to validate stereodescriptors .
- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian NMR predict δH/δC values for competing stereoisomers, resolving ambiguities in bridgehead substituent configurations .
- Docking studies : Assess steric clashes in proposed configurations using software like AutoDock .
Q. What strategies mitigate side reactions during the synthesis of analogs with modified bridgehead substituents?
Methodological Answer:
- Protecting groups : Use tert-butyldiphenylsilyl (TBDPS) or benzyl (Bn) groups to shield reactive hydroxyl or amine sites during functionalization .
- Low-temperature reactions : Conduct additions (e.g., Grignard) at −78°C to minimize epimerization .
- Catalytic control : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective ring-opening of epoxides .
Q. How do electronic effects in the tricyclic framework influence reactivity in Diels-Alder or [3+2] cycloadditions?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict regioselectivity. The electron-deficient dione moiety acts as a dienophile .
- Kinetic studies : Monitor reaction rates under varying dielectric constants (e.g., DMSO vs. toluene) to assess solvent effects on transition states .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity of the dione .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported melting points for derivatives (e.g., 127–128°C vs. 183°C)?
Methodological Answer:
- Recrystallization protocols : Differences in solvent purity (e.g., THF vs. hexane) or cooling rates can affect crystal packing .
- Polymorphism screening : Use powder XRD to identify crystalline forms and DSC to detect metastable phases .
- Elemental analysis : Validate purity (>98% by CHNS analysis) to exclude impurities lowering melting points .
Safety and Compliance
Q. What safety protocols are critical when handling mesyl chloride or pyridine in synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of mesyl chloride vapors (TLV 0.1 ppm) .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles during quenching steps with ice .
- Waste disposal : Neutralize pyridine with HCl before aqueous disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
